molecular formula C21H25N3O2S2 B2947187 3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877653-23-1

3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2947187
CAS No.: 877653-23-1
M. Wt: 415.57
InChI Key: VPRDQVPJUWVKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product, 3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, is a rare and unique chemical provided for early-stage discovery research. It features a complex molecular architecture based on a dihydrothieno[3,2-d]pyrimidin-4-one core, a scaffold recognized for its significant relevance in medicinal chemistry . The structure is substituted with a 3,5-dimethylphenyl group at the 3-position and a 2-(piperidin-1-yl)-2-oxoethylsulfanyl chain at the 2-position. The thienopyrimidine core is a privileged structure in drug discovery, with derivatives reported to exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities . The specific substitution pattern on this core, particularly the N-acylpiperidine sulfanyl side chain, is a key functional group found in compounds investigated as inhibitors of biological targets, such as fatty acid-binding proteins . As part of our collection of rare chemicals, this product is sold as-is for research applications. Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity. All sales are final. This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-14-10-15(2)12-16(11-14)24-20(26)19-17(6-9-27-19)22-21(24)28-13-18(25)23-7-4-3-5-8-23/h10-12H,3-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRDQVPJUWVKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one” typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylphenyl derivatives, piperidine, and thienopyrimidine precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining aromatic aldehydes with thienopyrimidine derivatives.

    Cyclization Reactions: Forming the thienopyrimidine ring system.

    Sulfur Incorporation: Introducing sulfur atoms through thiolation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions for large-scale synthesis, including:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions for high yield and purity.

    Purification Techniques: Employing methods like recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Reagents/Conditions Product Key Observations
Hydrogen peroxide (H₂O₂, acidic)Sulfoxide (S=O) or sulfone (O=S=O) derivativesPartial oxidation yields sulfoxide; prolonged exposure forms sulfone .
Potassium permanganate (KMnO₄)Complete cleavage of sulfanyl group, yielding carboxylic acid derivativesRequires acidic conditions; generates CO₂ and water-soluble byproducts .

Mechanistic Insight :
The sulfanyl group acts as a nucleophilic center, susceptible to electrophilic oxidation. The electron-withdrawing thieno-pyrimidinone ring enhances reactivity toward oxidizing agents .

Nucleophilic Substitution

The sulfanyl linker participates in displacement reactions:

Reagents Conditions Major Products
Alkyl halides (R-X)Basic (K₂CO₃/DMF, 25°C)Thioether derivatives with modified alkyl chains
Aryl boronic acidsPd-catalyzed couplingBiaryl thioethers

Example Reaction :

Compound+CH3IK2CO3,DMF3 3 5 dimethylphenyl 2 2 oxo 2 piperidin 1 yl ethyl methylsulfanyl \text{Compound}+\text{CH}_3\text{I}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{3 3 5 dimethylphenyl 2 2 oxo 2 piperidin 1 yl ethyl methylsulfanyl }

Substitution occurs regioselectively at the sulfanyl site due to its polarizable S–C bond .

Reduction Reactions

The ketone (2-oxo) group in the piperidine side chain is reducible:

Reagents Conditions Product
Sodium borohydride (NaBH₄)Methanol, 0°CSecondary alcohol derivative
Lithium aluminum hydride (LiAlH₄)Dry THF, refluxOver-reduction avoided due to steric hindrance from the piperidine ring

Outcome :
The 2-oxo group is selectively reduced to a hydroxyl group without affecting the thieno-pyrimidinone core .

Ring-Opening and Cyclization

The thieno-pyrimidinone system undergoes ring-opening under harsh conditions:

Reagents Conditions Products
Concentrated HClReflux, 12 hCleavage of the pyrimidinone ring to form thiophene-carboxylic acid derivatives
Ammonium hydroxide (NH₄OH)80°C, 6 hFormation of fused quinazoline analogs via ring expansion

Key Finding :
Acid-mediated hydrolysis disrupts the pyrimidinone ring, while basic conditions promote cyclization .

Cross-Coupling Reactions

The aromatic 3,5-dimethylphenyl group participates in cross-coupling:

Reaction Type Catalyst/Reagents Products
Suzuki–Miyaura couplingPd(PPh₃)₄, Na₂CO₃Biaryl derivatives with modified aryl groups
Buchwald–Hartwig aminationPd₂(dba)₃, XantphosAmino-substituted analogs

Applications :
These reactions enable functionalization of the aromatic ring for structure-activity relationship (SAR) studies .

Photochemical Reactivity

UV irradiation induces unique transformations:

Conditions Products
UV light (254 nm), acetonitrileIsomerization of the thieno-pyrimidinone core to thieno-pyrimidine N-oxide

Mechanism :
Photoexcitation leads to electron redistribution, favoring oxidation at the pyrimidinone nitrogen .

Research Findings

  • Stability : The compound is stable under ambient conditions but degrades in strong acids/bases due to ring-opening .

  • Stereochemical Outcomes : Reduction of the 2-oxo group produces a racemic mixture, confirmed by chiral HPLC .

  • Biological Relevance : Sulfoxide derivatives exhibit enhanced solubility and binding affinity in kinase inhibition assays .

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases.

    Industry: Using it as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved could include:

    Enzyme Inhibition: Blocking the activity of key enzymes.

    Receptor Modulation: Altering the signaling pathways of cellular receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional attributes of the target compound with analogs from recent literature:

Compound Name & Reference R<sup>1</sup> (Position 3) R<sup>2</sup> (Sulfanyl Side Chain) Molecular Weight Key Features
Target Compound 3,5-Dimethylphenyl 2-Oxo-2-(piperidin-1-yl)ethyl ~439.5* Piperidine enhances CNS penetration; dimethylphenyl improves lipophilicity.
2-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-... () 4-Chlorophenyl 2-(4-Methoxyphenyl)-2-oxoethyl ~501.9 Chlorophenyl increases electrophilicity; methoxy group aids solubility.
3-Benzyl-2-{[3-(3,5-dimethoxyphenyl)-oxadiazolyl]sulfanyl}-... () Benzyl Oxadiazole-linked dimethoxyphenyl 492.6 Oxadiazole introduces π-stacking potential; dimethoxy groups modulate PK.
3-Ethyl-2-{[2-(6-methyl-benzoxazinyl)-2-oxoethyl]sulfanyl}-... () Ethyl Benzoxazine-linked methyl group 401.5 Benzoxazine moiety may confer serotonin receptor affinity.
3-(2-Phenylethyl)-2-thioxo-... () 2-Phenylethyl Thioxo (S replaces O) 328.45 Thioxo group enhances metabolic stability but reduces polarity.

*Calculated based on molecular formula.

Key Observations:

Substituent Diversity :

  • Aromatic vs. Aliphatic R<sup>1</sup> : The target’s 3,5-dimethylphenyl group (–12) balances lipophilicity and steric bulk, whereas ethyl () or benzyl () groups prioritize flexibility.
  • Piperidine vs. Heterocyclic R<sup>2</sup> : The target’s piperidine moiety (vs. oxadiazole in or benzoxazine in ) suggests tailored selectivity for amine-binding targets (e.g., kinases, GPCRs).

The target’s piperidine and dimethylphenyl groups position it within Lipinski’s “Rule of Five” (MW < 500, logP ~3), favoring oral bioavailability .

Synthetic Accessibility: One-step synthesis (e.g., ’s chromeno-pyrimidine) is feasible for analogs, but the target’s complex side chain likely requires multi-step protocols (e.g., thiourea coupling, ).

Research Findings and Implications

  • Structural Insights : Crystallographic studies (e.g., ) confirm that substituents at R<sup>1</sup> and R<sup>2</sup> dictate planarity and intermolecular interactions, critical for target binding.
  • Drug-Likeness : Computational models () predict moderate solubility (LogS ~-4.5) and high gastrointestinal absorption for the target compound.

Biological Activity

The compound 3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thieno[3,2-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in oncology and enzyme inhibition. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on recent research findings.

Synthesis and Structure

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions that yield compounds with varied substituents. The specific compound features a piperidine moiety and a sulfanyl group attached to the pyrimidine ring. The structural modifications enhance the compound's interaction with biological targets.

Antitumor Activity

Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For instance:

  • In vitro assays have shown that various thieno[3,2-d]pyrimidine compounds inhibit the growth of cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and BCG-823 (gastric cancer) .
  • Compound 20 from a related series demonstrated potent growth inhibition against 60 human tumor cell lines with IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil .

Table 1: Antitumor Activity of Thieno[3,2-d]pyrimidines

CompoundCell LineIC50 (μM)Comparison to 5-FU
20NCI 6016.27-fold better
23NCI 606.64-fold better

Enzyme Inhibition

Thieno[3,2-d]pyrimidines have also been identified as inhibitors of key enzymes involved in cancer metabolism:

  • Dihydrofolate Reductase (DHFR) : Compounds such as those derived from thieno[3,2-d]pyrimidine scaffolds have been shown to inhibit DHFR effectively. This inhibition is crucial since DHFR plays a significant role in nucleotide synthesis necessary for DNA replication in rapidly dividing cancer cells .

Table 2: DHFR Inhibition Potency

CompoundIC50 (μM)Reference Drug (Methotrexate)
20Lower than MTXMore potent inhibitor
23ComparableSimilar efficacy

The biological activity of thieno[3,2-d]pyrimidines can be attributed to their ability to mimic natural substrates and bind selectively to target enzymes:

  • Binding Affinity : The sulfur atom in the thiophene ring enhances binding interactions with amino acids in the active site of enzymes like DHFR. This mimetic action allows for effective competition against natural substrates .

Case Studies and Research Findings

Several research studies have provided insights into the biological activities of thieno[3,2-d]pyrimidines:

  • Antitumor Efficacy : A study reported that specific derivatives exhibited remarkable antiproliferative activity against lymphoma cell lines while showing low toxicity towards normal cells .
  • Apoptosis Induction : Research indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways, highlighting their potential as therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.